molecular formula C8H8ClFO3S B2507198 2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride CAS No. 2375267-52-8

2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride

Cat. No.: B2507198
CAS No.: 2375267-52-8
M. Wt: 238.66
InChI Key: OPWRJLVTFIVFBM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. This compound is characterized by the presence of a chloromethyl group, a methoxy group, and a sulfonyl fluoride group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with chloromethyl fluoride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group. The reaction can be represented as follows:

4-Methoxybenzenesulfonyl chloride+Chloromethyl fluorideTriethylamine2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride\text{4-Methoxybenzenesulfonyl chloride} + \text{Chloromethyl fluoride} \xrightarrow{\text{Triethylamine}} \text{this compound} 4-Methoxybenzenesulfonyl chloride+Chloromethyl fluorideTriethylamine​2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonyl fluorides.

    Oxidation: Formation of 4-hydroxybenzenesulfonyl fluoride or 4-formylbenzenesulfonyl fluoride.

    Reduction: Formation of 2-(Chloromethyl)-4-methoxybenzenesulfonamide.

Scientific Research Applications

2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride has several applications in scientific research:

    Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonyl fluoride: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    2-(Chloromethyl)benzenesulfonyl fluoride: Lacks the methoxy group, which affects its reactivity and solubility.

    4-Chloromethylbenzenesulfonyl fluoride: Lacks the methoxy group and has different reactivity and applications.

Uniqueness

2-(Chloromethyl)-4-methoxybenzenesulfonyl fluoride is unique due to the presence of both the chloromethyl and methoxy groups, which provide a combination of reactivity and solubility properties. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

2-(chloromethyl)-4-methoxybenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO3S/c1-13-7-2-3-8(14(10,11)12)6(4-7)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWRJLVTFIVFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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